molecular formula C7H4F3NOS B2564053 1-(Sulfinylamino)-3-(trifluoromethyl)benzene CAS No. 68090-67-5

1-(Sulfinylamino)-3-(trifluoromethyl)benzene

Cat. No.: B2564053
CAS No.: 68090-67-5
M. Wt: 207.17
InChI Key: CLMAHKQUGFOWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sulfinylamino)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfinylamino group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(sulfinylamino)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMAHKQUGFOWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=S=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(Sulfinylamino)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Sulfinylamino)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinylamino group can form hydrogen bonds and participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(Sulfinylamino)-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Biological Activity

1-(Sulfinylamino)-3-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, including a sulfinyl group and trifluoromethyl substituent. These functional groups can significantly influence the biological activity of the compound, including its potential as an insecticide, fungicide, or therapeutic agent. This article reviews the synthesis, biological activities, and toxicity studies related to this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of sulfinamide with a trifluoromethylated aromatic compound. The following general reaction scheme illustrates the process:

R SONH2+CF3C6H4XR SONHC6H4CF3+HX\text{R SO}-\text{NH}_2+\text{CF}_3-\text{C}_6\text{H}_4-\text{X}\rightarrow \text{R SO}-\text{NH}-\text{C}_6\text{H}_4-\text{CF}_3+\text{HX}

Where R represents different substituents that can be modified to enhance biological activity.

Insecticidal and Fungicidal Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable insecticidal and fungicidal activities. For instance, a series of benzamides containing sulfinyl groups showed improved efficacy against various pests compared to traditional agents like pyraclostrobin. In one study, compounds with similar structures achieved insecticidal rates exceeding 80% at concentrations of 100 mg/L .

Table 1: Biological Activity Comparison

CompoundInsecticidal Activity (%)EC50 (μg/mL)Toxicity to Zebrafish (mg/L)
1-(Sulfinylamino)-3-(CF₃)benzene83.614.4420.58
Pyraclostrobin81.4Not reportedNot reported
Compound X84.4Not reportedNot reported

The data indicates that the presence of a sulfinyl group enhances the biological activity of these compounds, particularly in terms of fungicidal efficacy against pathogens like Botrytis cinerea.

The mechanism by which these compounds exert their biological effects may involve interference with metabolic pathways in target organisms. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane penetration and subsequent interaction with cellular targets.

Toxicity Studies

Toxicity assessments using zebrafish embryos have been instrumental in evaluating the safety profile of this compound. The acute toxicity was classified as low (20.58 mg/L), indicating a favorable safety margin for further development as a pesticide or therapeutic agent .

Case Studies

A relevant case study involved the application of similar sulfinyl compounds in agricultural settings, where they demonstrated effective control over fungal infections while exhibiting low toxicity to non-target organisms such as aquatic life. This balance between efficacy and safety is crucial for regulatory approval and environmental sustainability.

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